Aluminum, (2-ethylhexanoato-O)dihydroxy-

Description

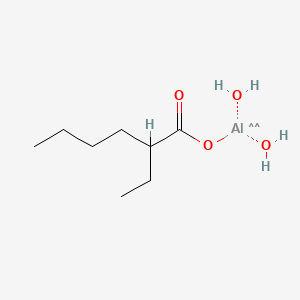

Aluminum, (2-ethylhexanoato-O)dihydroxy- (CAS 30745-55-2), also known as aluminum 2-ethylhexanoate or hydroxyaluminum bis(2-ethylhexanoate), is an organoaluminum compound with the molecular formula C₁₆H₃₁AlO₅ . Structurally, it consists of an aluminum center coordinated to two 2-ethylhexanoate ligands (branched C₈ carboxylic acid derivatives) and one hydroxyl group. This compound is widely used in industrial applications, including catalysts, stabilizers, and coatings, due to its solubility in organic solvents and moderate reactivity .

Properties

CAS No. |

123774-64-1 |

|---|---|

Molecular Formula |

C8H19AlO4 |

Molecular Weight |

206.218 |

IUPAC Name |

2-ethylhexanoyloxyaluminum;dihydrate |

InChI |

InChI=1S/C8H16O2.Al.2H2O/c1-3-5-6-7(4-2)8(9)10;;;/h7H,3-6H2,1-2H3,(H,9,10);;2*1H2/q;+1;;/p-1 |

InChI Key |

FHXOUGNUEWHDMV-UHFFFAOYSA-M |

SMILES |

CCCCC(CC)C(=O)O[Al].O.O |

Synonyms |

Aluminum, (2-ethylhexanoato-O)dihydroxy- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Aluminum Carboxylates

Aluminum carboxylates share the general formula Al(OH)ₓ(RCOO)ᵧ , where RCOO⁻ represents a carboxylic acid ligand. Key structural and functional differences arise from variations in the carboxylic acid chain length, branching, and substituents. Below is a detailed comparison with analogous compounds:

2.1. Structural and Chemical Properties

- Solubility: Shorter-chain derivatives (e.g., acetate) exhibit higher water solubility, while longer-chain analogs (e.g., stearate) are lipophilic. Aluminum 2-ethylhexanoate balances organic solubility and hydrophobicity due to its branched C₈ chain .

- Thermal Stability: Longer linear chains (C₁₄–C₁₈) enhance thermal stability, making stearate and dimyristate suitable for high-temperature applications. The branched structure of 2-ethylhexanoate reduces crystallinity, lowering its melting point compared to linear analogs .

- Reactivity: Acetate derivatives are more reactive in aqueous environments, releasing Al³⁺ ions, whereas stearate and 2-ethylhexanoate form stable complexes with organic matrices .

Research Findings

- Synthesis: Aluminum carboxylates are typically synthesized by reacting aluminum hydroxide with carboxylic acids. For example, bis(dodecanoato-O)hydroxyaluminium is prepared using dodecanoic acid and aluminum hydroxide , a method analogous to 2-ethylhexanoate synthesis.

- In contrast, silica nanoparticles remain stable under similar conditions .

- Industrial Use: The branched structure of 2-ethylhexanoate provides steric hindrance, reducing unwanted side reactions in catalytic processes compared to linear-chain analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.